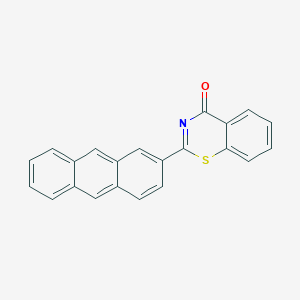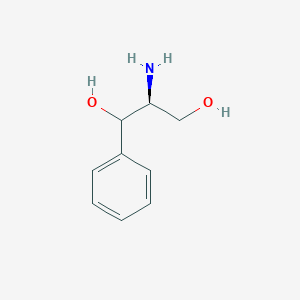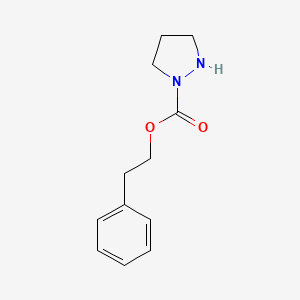![molecular formula C34H29N3O4S B12612606 Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-16-7](/img/structure/B12612606.png)
Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multiple steps One common method includes the condensation of 1,2-diaminobenzene with a suitable aldehyde to form the benzimidazole coreThe final step involves esterification to introduce the dimethyl dicarboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer properties. The compound can also interact with various enzymes, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.
Benzimidazole-2-thione: Known for its antimicrobial and antifungal activities.
Uniqueness
Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
885722-16-7 |
|---|---|
Formule moléculaire |
C34H29N3O4S |
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
dimethyl 1,3-dibenzyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C34H29N3O4S/c1-40-31(38)29-30(32(39)41-2)42-33(35-26-18-10-5-11-19-26)34(29)36(22-24-14-6-3-7-15-24)27-20-12-13-21-28(27)37(34)23-25-16-8-4-9-17-25/h3-21H,22-23H2,1-2H3 |
Clé InChI |
UIMISNZTBYXYLA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=NC2=CC=CC=C2)C13N(C4=CC=CC=C4N3CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)


![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)





